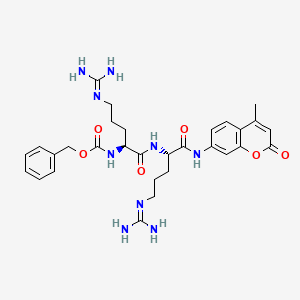

Z-Arg-Arg-AMC

Description

Properties

IUPAC Name |

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N9O6/c1-18-15-25(40)45-24-16-20(11-12-21(18)24)37-26(41)22(9-5-13-35-28(31)32)38-27(42)23(10-6-14-36-29(33)34)39-30(43)44-17-19-7-3-2-4-8-19/h2-4,7-8,11-12,15-16,22-23H,5-6,9-10,13-14,17H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,31,32,35)(H4,33,34,36)/t22-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLELKZFCVLJXKZ-GOTSBHOMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39N9O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88937-61-5 | |

| Record name | Z-Arg-Arg-AMC | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88937-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Enzymatic Cleavage of Z-Arg-Arg-AMC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism behind the cleavage of the fluorogenic substrate Z-Arg-Arg-AMC (N-carbobenzoxy-L-arginyl-L-arginine 7-amido-4-methylcoumarin). Primarily utilized as a substrate for cathepsin B, its cleavage is a critical component in numerous research and drug discovery applications for quantifying protease activity. This document outlines the enzymatic mechanism, presents relevant quantitative data, details experimental protocols, and provides visual representations of the core processes.

Core Mechanism of Cleavage

The cleavage of this compound is a proteolytic event mediated by certain proteases, most notably the lysosomal cysteine protease, cathepsin B.[1][2][3][4] The substrate consists of a dipeptide, L-arginyl-L-arginine, which is recognized by the active site of the enzyme. The N-terminus of the dipeptide is protected by a carbobenzoxy (Z) group, and the C-terminus is conjugated to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).

The enzymatic reaction proceeds via hydrolysis of the amide bond between the C-terminal arginine and the AMC molecule. Upon cleavage, the AMC is released from the peptide, resulting in a significant increase in its fluorescence. This fluorescence can be measured using a fluorometer, with excitation typically around 360-380 nm and emission in the range of 440-460 nm.[4][5] The rate of AMC release is directly proportional to the enzymatic activity under appropriate assay conditions.

While this compound is widely used as a cathepsin B substrate, it is important to note that it is not entirely specific. Other cysteine cathepsins, such as cathepsin L and cathepsin V, have also been shown to cleave this substrate.[1][6] This lack of absolute specificity is a critical consideration in experimental design and data interpretation.

Furthermore, the cleavage of this compound by cathepsin B is highly dependent on pH. The enzyme exhibits significantly higher activity at a neutral pH (around 7.2) compared to an acidic pH (around 4.6).[1][7][8] This characteristic is attributed to the different substrate cleavage properties of cathepsin B under varying pH conditions.

Quantitative Data on this compound Cleavage

The following table summarizes the specific activity of various cysteine cathepsins on the this compound substrate at different pH levels. This data highlights the substrate's preferential cleavage by cathepsin B at neutral pH and its cross-reactivity with other cathepsins.

| Enzyme | pH | Substrate Concentration (μM) | Specific Activity (RFU/s/μg) | Reference |

| Cathepsin B | 7.2 | 40 | ~1800 | [1] |

| Cathepsin B | 4.6 | 40 | ~600 | [1] |

| Cathepsin L | 7.2 | 40 | ~400 | [1] |

| Cathepsin L | 4.6 | 40 | ~1200 | [1] |

| Cathepsin K | 7.2 | 40 | ~100 | [1] |

| Cathepsin K | 4.6 | 40 | ~200 | [1] |

| Cathepsin S | 7.2 | 40 | ~50 | [1] |

| Cathepsin S | 4.6 | 40 | ~100 | [1] |

| Cathepsin V | 7.2 | 40 | ~300 | [1] |

| Cathepsin V | 4.6 | 40 | ~500 | [1] |

Experimental Protocols

A typical experimental protocol for measuring this compound cleavage by cathepsin B is detailed below. This protocol is based on methodologies described in the cited literature and can be adapted for specific experimental needs.

Objective: To quantify the enzymatic activity of cathepsin B using the fluorogenic substrate this compound.

Materials:

-

Recombinant human cathepsin B

-

This compound hydrochloride

-

Assay Buffer (e.g., 40 mM citrate phosphate buffer for pH 4.6 or Tris-HCl for pH 7.2)

-

1 M Dithiothreitol (DTT)

-

1 M EDTA

-

1 M NaCl

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation of Assay Buffer: Prepare the desired assay buffer (e.g., pH 7.2 Tris-HCl). On the day of the experiment, supplement the buffer with 5 mM DTT, 1 mM EDTA, and 100 mM NaCl.

-

Enzyme Preparation: Dilute the stock solution of cathepsin B to the desired final concentration (e.g., 0.04 ng/μL) in the prepared assay buffer.

-

Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 40 μM).

-

Assay Reaction:

-

Add the diluted enzyme solution to the wells of the 96-well plate.

-

To initiate the reaction, add the diluted substrate solution to each well.

-

The final reaction volume is typically 100-200 μL.

-

Include appropriate controls, such as a no-enzyme control (substrate only) and a no-substrate control (enzyme only).

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 25°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes).

-

Use an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction (RFU/s) from the linear portion of the fluorescence versus time plot.

-

Subtract the background fluorescence from the no-enzyme control.

-

The enzyme activity can be expressed as the initial velocity per unit of enzyme concentration.

-

Visualizations

Diagram of the this compound Cleavage Mechanism

Caption: Enzymatic cleavage of this compound by cathepsin B.

Experimental Workflow for Measuring this compound Cleavage

Caption: A typical workflow for a this compound cleavage assay.

References

- 1. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. shop.bachem.com [shop.bachem.com]

- 4. This compound (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]

- 5. caymanchem.com [caymanchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Z-Arg-Arg-AMC for Cathepsin B: A Technical Guide on Substrate Specificity and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fluorogenic substrate Z-Arg-Arg-AMC and its application in the study of Cathepsin B, a lysosomal cysteine protease implicated in various physiological and pathological processes. This document outlines the substrate's specificity, kinetic parameters, and detailed experimental protocols, offering valuable insights for researchers in academia and the pharmaceutical industry.

Introduction to this compound and Cathepsin B

Cathepsin B is a versatile cysteine protease with both endopeptidase and dipeptidyl carboxypeptidase activities. Its activity is highly dependent on the pH of its environment, being optimally active in the acidic milieu of lysosomes but also exhibiting activity at the neutral pH of the cytosol and extracellular space.[1][2][3] The study of Cathepsin B's enzymatic activity is crucial for understanding its role in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

This compound (Carbobenzoxy-L-arginyl-L-arginine 7-amido-4-methylcoumarin) is a synthetic substrate commonly used to measure the endopeptidase activity of Cathepsin B.[3][4][5] The enzymatic cleavage of the amide bond between the dipeptide and the 7-amido-4-methylcoumarin (AMC) group releases the highly fluorescent AMC molecule, providing a sensitive and continuous measure of enzyme activity.

Substrate Specificity of this compound

While widely used, this compound is not entirely specific for Cathepsin B. Research has shown that other cysteine cathepsins, notably Cathepsin L and Cathepsin V, can also cleave this substrate.[1] This lack of absolute specificity is a critical consideration when interpreting data from complex biological samples where multiple cathepsins may be active.

Recent studies have highlighted that this compound is more effective for monitoring Cathepsin B activity at neutral pH, with minimal activity observed at acidic pH.[1][2] This characteristic makes it suitable for studying Cathepsin B activity in non-lysosomal compartments. For broader pH range studies, a newer substrate, Z-Nle-Lys-Arg-AMC, has been developed and demonstrates higher specificity and activity for Cathepsin B across both acidic and neutral pH environments.[1][2][6]

Quantitative Data and Kinetic Parameters

The efficiency of an enzyme's catalysis on a substrate is defined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The following table summarizes the reported kinetic parameters for the hydrolysis of this compound by Cathepsin B.

| Substrate | pH | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| This compound | 7.2 | Not explicitly stated | Not explicitly stated | Lower catalytic efficiency | [1][7] |

| This compound | 6.0 | 390 | Not explicitly stated | Not explicitly stated | [8] |

| This compound | 4.6 | Not explicitly stated | Not explicitly stated | Lower catalytic efficiency | [1][7] |

Note: Explicit Km and kcat values for this compound were not consistently available in the search results. The data indicates a generally lower catalytic efficiency compared to other substrates like Z-Phe-Arg-AMC and the more specific Z-Nle-Lys-Arg-AMC.[1][7]

Experimental Protocols

Cathepsin B Activity Assay

This protocol provides a general framework for measuring Cathepsin B activity using this compound.

Materials:

-

Recombinant human Cathepsin B

-

This compound substrate

-

Assay Buffer: 40 mM citrate phosphate buffer (for acidic pH) or Tris-HCl (for neutral pH), 1 mM EDTA, 100 mM NaCl, 5 mM DTT

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare the Assay Buffer: Prepare the appropriate buffer for the desired pH (e.g., pH 4.6 or 7.2).[1]

-

Activate Cathepsin B: If using a pro-form of the enzyme, activate it according to the manufacturer's instructions. A typical activation involves incubation in an acidic buffer (e.g., 20 mM Na-acetate, pH 5.5, 100 mM NaCl, 5 mM DTT, 1 mM EDTA) at 37°C for 30 minutes.[7]

-

Prepare Substrate Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration (e.g., 40 μM) in the assay buffer.[1]

-

Set up the Reaction: In a 96-well plate, add the Cathepsin B enzyme solution (e.g., 0.04 ng/μL final concentration).[1]

-

Initiate the Reaction: Add the this compound substrate solution to the wells to start the reaction.

-

Measure Fluorescence: Immediately place the plate in a pre-warmed (e.g., 25°C or 40°C) fluorometric plate reader and record the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).[1][8]

-

Data Analysis: Calculate the initial velocity (V₀) of the reaction from the linear portion of the fluorescence curve. Convert the relative fluorescence units (RFU) to the concentration of AMC released using a standard curve prepared with known concentrations of free AMC.

Determination of Kinetic Parameters (Km and kcat)

Procedure:

-

Follow the general activity assay protocol.

-

Vary the concentration of the this compound substrate over a wide range (e.g., 5.9 μM to 225 μM).[1]

-

Measure the initial velocity (V₀) for each substrate concentration.

-

Plot the initial velocities against the corresponding substrate concentrations.

-

Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using a non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Km values.[1][7]

-

Calculate the kcat value using the equation kcat = Vmax / [E], where [E] is the enzyme concentration.

Visualizations

The following diagrams illustrate the enzymatic reaction and a generalized experimental workflow.

Caption: Enzymatic cleavage of this compound by Cathepsin B.

Caption: General workflow for a Cathepsin B activity assay.

Conclusion

This compound remains a useful tool for assessing the endopeptidase activity of Cathepsin B, particularly in studies focused on its function at neutral pH. However, researchers must be cognizant of its limitations, especially its lack of absolute specificity. For experiments requiring high specificity across a broad pH range, the use of alternative substrates like Z-Nle-Lys-Arg-AMC should be considered. The detailed protocols and data presented in this guide are intended to aid in the design and execution of robust and reliable experiments for the investigation of Cathepsin B.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shop.bachem.com [shop.bachem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]

Principle of fluorogenic substrates for enzyme assays.

An In-depth Technical Guide to the Principle of Fluorogenic Substrates for Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme assays are fundamental tools in biological research, diagnostics, and drug discovery.[1] Among the various assay formats, those employing fluorogenic substrates have gained prominence due to their exceptional sensitivity and suitability for high-throughput screening (HTS).[2][3] Fluorogenic substrates are molecules that are essentially non-fluorescent or exhibit very low fluorescence until they are acted upon by a specific enzyme.[4] The enzymatic reaction, typically a cleavage event, liberates a highly fluorescent molecule (a fluorophore), leading to a measurable increase in fluorescence intensity that is directly proportional to enzyme activity.[5] This guide provides a comprehensive overview of the core principles, design strategies, applications, and methodologies associated with fluorogenic enzyme assays.

Core Principles of Fluorogenic Substrate Design

The ingenuity of fluorogenic assays lies in the chemical design of the substrate, which links an enzyme's catalytic activity to the generation of a fluorescent signal. The two predominant mechanisms are the "turn-on" probe and Fluorescence Resonance Energy Transfer (FRET).

"Turn-On" Fluorogenic Probes

The most straightforward design involves attaching a functional group to a fluorophore, which quenches its fluorescence. This functional group is specifically designed to be a recognition site for the target enzyme. Upon enzymatic cleavage, the fluorophore is released in its unconjugated, highly fluorescent form.[4] For instance, derivatives of coumarin, such as 4-methylumbelliferone (4-MU) and 7-amino-4-methylcoumarin (AMC), are widely used. When conjugated to a phosphate, sugar, or peptide, their fluorescence is suppressed. Hydrolysis by a phosphatase, glycosidase, or protease, respectively, releases the free coumarin, which exhibits strong fluorescence.[4]

Caption: General principle of a "turn-on" fluorogenic enzyme assay.

Fluorescence Resonance Energy Transfer (FRET) Probes

FRET is a distance-dependent physical process where energy is transferred non-radiatively from an excited molecular fluorophore (the donor) to another molecule (the acceptor) when they are in close proximity (typically 1-10 nm).[6] In FRET-based enzyme substrates, a donor fluorophore and an acceptor (often a quencher molecule) are attached to different positions on a peptide or other scaffold recognized by the enzyme.[7] When the substrate is intact, the quencher absorbs the energy emitted by the donor, resulting in minimal fluorescence. Proteolytic cleavage of the scaffold separates the donor from the quencher, disrupting FRET and leading to a significant increase in the donor's fluorescence.[8] This "signal-on" approach is particularly common for protease assays.[6]

Caption: Mechanism of a FRET-based substrate for protease activity.

Common Fluorophores and Substrate Classes

The choice of fluorophore is critical and depends on the specific application, instrumentation available, and the potential for background fluorescence from biological samples. Substrates derived from longer-wavelength dyes like fluoresceins and rhodamines often provide greater sensitivity.[6]

Table 1: Properties of Common Fluorophores in Enzyme Assays

| Fluorophore Group | Example | Approx. Excitation (nm) | Approx. Emission (nm) | Key Characteristics |

| Coumarins | 4-Methylumbelliferone (4-MU) | 360 - 370 | 440 - 450 | Blue fluorescence, pH-sensitive, widely used.[4] |

| 7-Amino-4-methylcoumarin (AMC) | 350 - 390 | 440 - 460 | Blue fluorescence, common for protease assays.[4][6] | |

| 6,8-Difluoro-4-methylumbelliferone (DiFMU) | 360 | 455 | Lower pKa, useful for assays near neutral pH.[9] | |

| Rhodamines | Rhodamine 110 (R110) | 492 - 500 | 520 - 530 | Green fluorescence, high quantum yield, less pH-sensitive than fluorescein.[7] |

| Fluoresceins | Fluorescein | 494 | 518 | Green fluorescence, high absorptivity, susceptible to photobleaching.[6] |

| Resorufins | Resorufin | 560 - 570 | 585 | Red-shifted spectra reduce cellular autofluorescence.[2][9] |

Table 2: Examples of Fluorogenic Substrates for Different Enzyme Classes

| Enzyme Class | Target Enzyme Example | Fluorogenic Substrate | Mechanism |

| Proteases | Caspase-3 | Ac-DEVD-AMC | Cleavage releases fluorescent AMC.[10] |

| Trypsin-like proteases | BZAR (Rhodamine 110, bis-(N-CBZ-L-arginine amide)) | Cleavage releases fluorescent Rhodamine 110.[10] | |

| HIV Protease | EDANS/DABCYL FRET pair on a peptide substrate | Cleavage separates fluorophore (EDANS) from quencher (DABCYL).[6] | |

| Phosphatases | Alkaline Phosphatase | 4-Methylumbelliferyl Phosphate (MUP) | Hydrolysis releases fluorescent 4-MU.[11] |

| Tyrosine Phosphatases | 6,8-Difluoromethylumbelliferyl Phosphate (DiFMUP) | Hydrolysis releases fluorescent DiFMU.[9] | |

| Glycosidases | β-Galactosidase | Fluorescein di-β-D-galactopyranoside (FDG) | Hydrolysis releases fluorescent fluorescein.[6] |

| β-Glucuronidase | 4-MUG (4-Methylumbelliferyl-β-D-glucuronide) | Hydrolysis releases fluorescent 4-MU. |

Experimental Protocol: General Microplate-Based Assay

This protocol provides a generalized framework for measuring enzyme activity using a fluorogenic substrate in a 96-well plate format.

Reagent Preparation

-

Assay Buffer: Prepare an appropriate buffer for the enzyme of interest, ensuring the pH is optimal for both enzyme activity and the fluorescence of the released fluorophore. For example, a Tris-HCl or HEPES buffer is common.[8]

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme or biological sample (e.g., cell lysate) in assay buffer. Store on ice.[8]

-

Substrate Stock Solution: Dissolve the fluorogenic substrate in a suitable solvent (e.g., DMSO) to create a high-concentration stock. Protect from light, as many substrates are light-sensitive.[5][8]

-

Fluorophore Standard Stock Solution: Prepare a stock solution of the free fluorophore (e.g., AMC, 4-MU) in the same solvent as the substrate. This is crucial for creating a standard curve to quantify the product formed.[5]

Assay Procedure

Caption: Standard experimental workflow for a fluorogenic enzyme assay.

-

Prepare Standard Curve: In a separate 96-well plate (or dedicated wells on the assay plate), prepare a serial dilution of the fluorophore standard in assay buffer. This will be used to convert relative fluorescence units (RFU) to molar concentrations of the product.[5]

-

Set Up Assay Plate:

-

Use an opaque-walled, clear-bottom microplate (typically black) to minimize light scatter and crosstalk.[8]

-

Add assay buffer to all wells.

-

Add the enzyme solution to the "test" wells.

-

Include appropriate controls:

-

No-Enzyme Control: Buffer and substrate only (to measure background substrate hydrolysis).

-

No-Substrate Control: Buffer and enzyme only (to measure background fluorescence of the enzyme preparation).

-

-

-

Pre-incubation: Equilibrate the plate to the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction. It is often best to use a multichannel pipette for simultaneous addition.

-

Measurement: Immediately place the plate into a fluorescence microplate reader pre-set to the correct excitation and emission wavelengths for the fluorophore.[12] Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes). This provides a kinetic reading of the reaction progress.

Quantitative Data Analysis and Interpretation

The goal of data analysis is to convert the raw fluorescence readings into a quantitative measure of enzyme activity.

Caption: Workflow for converting raw fluorescence data to enzyme activity.

-

Plot Data: For each well, plot the relative fluorescence units (RFU) against time.

-

Determine Initial Velocity (V₀): Identify the initial linear portion of the curve. The slope of this line represents the initial reaction rate in RFU/min.

-

Apply Standard Curve: Use the slope from the fluorophore standard curve (RFU vs. moles) to convert the reaction rate from RFU/min to moles of product formed per minute.

-

Calculate Specific Activity: Normalize the reaction rate to the amount of enzyme used in the assay. Specific activity is often expressed in units such as μmol/min/mg of total protein.[1]

Specific Activity = (moles of product formed / min) / (mg of enzyme)

Advantages and Limitations

While powerful, it is crucial for researchers to understand both the benefits and potential pitfalls of fluorogenic assays.

Advantages:

-

High Sensitivity: Fluorometric assays are generally much more sensitive than colorimetric or spectrophotometric assays, allowing for the use of smaller sample volumes and lower enzyme concentrations.[2][13]

-

Continuous Monitoring: Assays can be monitored in real-time, providing detailed kinetic information.[13]

-

High-Throughput Compatibility: The microplate format is easily automated, making these assays ideal for HTS of enzyme inhibitors or activators.[3]

-

Wide Dynamic Range: Fluorescence can often be detected over several orders of magnitude.

Limitations and Mitigation Strategies:

-

Compound Interference: Test compounds (e.g., in drug screening) may be fluorescent themselves or may quench the fluorescence of the product, leading to false positives or negatives. Mitigation: Screen compounds for intrinsic fluorescence at the assay wavelengths before testing.

-

Photobleaching: Prolonged exposure to high-intensity excitation light can cause irreversible destruction of the fluorophore.[13] Mitigation: Minimize exposure time and use the lowest necessary excitation intensity.

-

Environmental Sensitivity: The fluorescence of many fluorophores is sensitive to pH, temperature, and solvent polarity. Mitigation: Maintain strict control over buffer conditions throughout the experiment.

-

Inner Filter Effect: At high substrate or product concentrations, the solution can absorb a significant fraction of the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence. Mitigation: Work within the linear range of the standard curve and, if necessary, dilute samples.

References

- 1. Enzyme assay - Wikipedia [en.wikipedia.org]

- 2. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 3. scbt.com [scbt.com]

- 4. Glycosynth - Fluorogenic Substrates [glycosynth.co.uk]

- 5. nrel.colostate.edu [nrel.colostate.edu]

- 6. Introduction to Enzyme Substrates and Their Reference Standards—Section 10.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]

- 8. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]

- 9. Fluorogenic Probes for Imaging Cellular Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biotium.com [biotium.com]

- 11. researchgate.net [researchgate.net]

- 12. A quantitative continuous enzyme assay of intramolecularly-quenched fluorogenic phospholipase substrates for molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Double-Edged Sword: A Technical Guide to the Role of Cathepsin B in Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Protease

Cathepsin B (CTSB) is a lysosomal cysteine protease belonging to the papain family, encoded by the CTSB gene in humans.[1] Primarily localized within the acidic environment of lysosomes, its fundamental physiological role is the turnover of intracellular and extracellular proteins, thereby maintaining cellular homeostasis.[2] Beyond this housekeeping function, CTSB is involved in a variety of critical biological processes, including the activation of pro-hormones and pro-enzymes, antigen processing for immune responses, tissue remodeling, and apoptosis.[2][3] The enzyme is unique among many cysteine cathepsins as it exhibits both endopeptidase and exopeptidase (specifically, peptidyldipeptidase) activities, with its substrate specificity and cleavage properties varying significantly between the acidic pH of the lysosome and the neutral pH of the cytosol and extracellular space.[2][4][5]

While essential for normal cellular function, the dysregulation of Cathepsin B's expression, localization, and activity is a hallmark of numerous pathologies.[6] Its translocation from the lysosome to the cytosol or its secretion into the extracellular milieu is a critical event that unleashes its proteolytic activity in inappropriate contexts, driving the progression of diseases ranging from cancer to neurodegenerative and inflammatory disorders.[2][7] This guide provides an in-depth examination of the multifaceted roles of Cathepsin B in disease, focusing on its molecular mechanisms, quantitative data from key studies, detailed experimental protocols, and its potential as a therapeutic target.

The Role of Cathepsin B in Cancer

Overexpression of Cathepsin B is a common feature in a wide array of human cancers, where it is strongly correlated with increased tumor invasion, angiogenesis, and metastasis.[8][9][10] Its role in malignancy is multifaceted, involving the degradation of the extracellular matrix (ECM), activation of other proteases, and modulation of cell signaling pathways.

Key Mechanisms in Cancer Progression:

-

ECM Degradation: Once secreted or localized to the cell surface, Cathepsin B can directly degrade key components of the basement membrane and ECM, such as laminin, fibronectin, and type IV collagen.[2][11] This breakdown of physical barriers is a prerequisite for tumor cell invasion and migration.[12]

-

Proteolytic Cascades: Cathepsin B can activate other proteases, including matrix metalloproteinases (MMPs) and urokinase plasminogen activator (uPA), creating a proteolytic cascade that amplifies ECM degradation and promotes an invasive phenotype.[1][12]

-

Altered Localization: In tumor cells, the normal trafficking of CTSB to the lysosome is often altered, leading to its secretion or association with the plasma membrane, particularly in caveolae, where it binds to the annexin II heterotetramer.[2][9] This surface localization concentrates its proteolytic power at the leading edge of invading cells.

-

Tumor Microenvironment: CTSB is not only expressed by tumor cells but also by cells in the tumor microenvironment, such as tumor-associated macrophages.[8] This contributes to creating a microenvironment that is permissive for tumor growth and progression.[8]

While predominantly associated with promoting cancer, some studies suggest CTSB may also have pro-apoptotic features, particularly in premalignant lesions, highlighting its complex and context-dependent role.[3][9]

The Role of Cathepsin B in Neurological Disorders

Emerging evidence implicates Cathepsin B as a significant contributor to the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease (AD), traumatic brain injury (TBI), and Parkinson's disease (PD).[7][13][14]

Key Mechanisms in Neurodegeneration:

-

Alzheimer's Disease (AD): Elevated levels of Cathepsin B are found in the serum, cerebrospinal fluid (CSF), and amyloid plaques of AD patients, and these levels correlate with the degree of cognitive dysfunction.[13][15][16] CTSB has a dual role in AD. It has been implicated in the β-secretase processing of amyloid precursor protein (APP), which can lead to the generation of amyloid-β (Aβ) peptides.[17][18] Conversely, it is also involved in the degradation and clearance of Aβ.[19][20] Lysosomal leakage in AD brains can release CTSB into the cytosol, where it is hypothesized to initiate cell death and inflammatory processes that drive neurodegeneration.[7][13]

-

Traumatic Brain Injury (TBI): Following TBI, lysosomal leakage leads to the redistribution of Cathepsin B into the cytosol, contributing to neuronal cell death and inflammation.[7][13] Genetic knockout or chemical inhibition of CTSB in animal models of TBI has been shown to reduce neuropathology and improve behavioral outcomes.[13]

-

Parkinson's Disease (PD): Cathepsin B is involved in the lysosomal degradation of α-synuclein, the protein that aggregates in Lewy bodies in PD.[21] Normal CTSB activity is thought to be protective by promoting the clearance of fibrillar α-synuclein.[21] It may also enhance the function of glucocerebrosidase (GCase), an enzyme whose mutation is a significant risk factor for PD.[21]

The Role of Cathepsin B in Inflammatory and Immune Responses

Cathepsin B is a key mediator of inflammation and plays a significant role in both innate and adaptive immunity. Its activity is implicated in chronic inflammatory diseases such as inflammatory bowel disease (IBD), rheumatoid arthritis, and atherosclerosis.[14][22]

Key Mechanisms in Inflammation:

-

Inflammasome Activation: Cytosolic Cathepsin B is a critical component in the activation of the NLRP3 inflammasome, a key platform for initiating inflammation.[23] This leads to the processing and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18.[19][23][24]

-

Cytokine Processing: CTSB is involved in the post-translational processing and production of other key cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), which drives inflammatory responses.[25][26]

-

Antigen Presentation: As a lysosomal protease, Cathepsin B plays a role in the degradation of foreign proteins into peptides for presentation on major histocompatibility complex (MHC) class II molecules, a crucial step in initiating an adaptive immune response.[2][25]

-

Toll-Like Receptor (TLR) Signaling: CTSB, along with other cathepsins, is required for the proper signaling of certain TLRs, such as TLR9, which recognize microbial DNA and trigger innate immune responses.[25]

Quantitative Data Summary

The following tables summarize key quantitative findings regarding Cathepsin B in various disease contexts.

| Disease Model/Patient Cohort | Tissue/Fluid | Key Quantitative Finding | Reference |

| Alzheimer's Disease Patients | Serum/Plasma | ~50% significant elevation in CTSB levels compared to age-matched controls. | [13] |

| Alzheimer's Disease Patients | Plasma | Odds Ratio for AD per 1 SD of plasma CTSB was 2.04 (95% CI; 1.01-4.14). | [15] |

| Alzheimer's Disease Patients | Cerebrospinal Fluid (CSF) | No significant difference in CTSB levels compared to healthy controls. | [15] |

| Animal Models (AD, TBI) | Brain | CTSB is elevated during brain dysfunction and pathogenesis. | [13] |

Table 1: Cathepsin B Levels in Human Neurological Disorders. This table highlights the consistent finding of elevated peripheral Cathepsin B in Alzheimer's disease and its correlation with the disease state.

| Substrate | Optimal pH for Cleavage by CTSB | Cleavage by other Cathepsins | Reference |

| Z-Phe-Arg-AMC | Neutral & Acidic | Yes (Cathepsins L, K, S, V) | [4] |

| Z-Arg-Arg-AMC | Neutral (poor at acidic pH) | Yes (Cathepsins L, K, S, V) | [4] |

| Ac-RR-AFC | Not specified (used at pH ~7.4) | Not specified | [27][28] |

| Z-Nle-Lys-Arg-AMC | High activity at both acidic and neutral pH | Highly specific for Cathepsin B | [29][30] |

Table 2: Common Fluorogenic Substrates for Cathepsin B Activity Assays. This table compares commonly used substrates, noting their pH dependencies and specificity, which is a critical consideration for experimental design.

Detailed Experimental Protocols

Protocol 1: Fluorometric Measurement of Cathepsin B Activity in Cell Lysates

This protocol is adapted from commercially available kits and published methodologies for measuring CTSB activity using a fluorogenic substrate.[27][28]

1. Materials:

-

Cell Lysis Buffer: Chilled, e.g., 50 mM HEPES, 150 mM NaCl, 1.5 mM MgCl2, 1 mM EDTA, 10% glycerol, 1% Triton X-100, pH 7.4.

-

Reaction Buffer: e.g., 50 mM MES, pH 6.0, containing 1 mM EDTA and 2 mM DTT (DTT should be added fresh).

-

CTSB Substrate: 10 mM stock of Ac-Arg-Arg-AFC (Ac-RR-AFC) or a more specific substrate like Z-Nle-Lys-Arg-AMC in DMSO.

-

CTSB Inhibitor (for negative control): e.g., CA-074Me (1 mM stock in DMSO).

-

96-well black, flat-bottom microplate.

-

Fluorometer capable of excitation at 400 nm and emission at 505 nm.

2. Cell Lysate Preparation:

-

Culture cells to the desired confluency (e.g., 1-5 x 10⁶ cells).

-

Collect cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet in 50-100 µL of chilled Cell Lysis Buffer.

-

Incubate the lysate on ice for 10-15 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (cell lysate) to a new, pre-chilled tube.

-

(Optional) Determine the protein concentration of the lysate using a standard method like the BCA assay.

3. Assay Procedure:

-

In a 96-well plate, add 50 µL of cell lysate per well. Use 50-200 µg of total protein per well if concentration was measured.

-

Prepare a negative control well by adding 50 µL of lysate and 2 µL of the CTSB inhibitor.

-

Prepare a substrate blank well containing 50 µL of Cell Lysis Buffer instead of lysate.

-

Prepare the Reaction Mix: For each well, mix 50 µL of Reaction Buffer with 2 µL of the 10 mM CTSB Substrate stock solution (final concentration will be ~200 µM).

-

Start the reaction by adding 52 µL of the Reaction Mix to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence in a fluorometer (Ex: 400 nm, Em: 505 nm).

4. Data Analysis:

-

Subtract the fluorescence reading of the substrate blank from all other readings.

-

The relative Cathepsin B activity is expressed as Relative Fluorescence Units (RFU).

-

Fold-increase in activity can be calculated by comparing the RFU of treated samples to untreated or control samples.

Protocol 2: Immunofluorescence for Subcellular Localization of Cathepsin B

This protocol outlines the general steps for visualizing the location of Cathepsin B within cells, which is crucial for understanding its translocation during disease processes.[31][32]

1. Materials:

-

Cells grown on sterile glass coverslips in a culture dish.

-

Phosphate-Buffered Saline (PBS).

-

Fixative: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.

-

Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal goat serum in PBS.

-

Primary Antibody: Rabbit or mouse anti-Cathepsin B antibody.

-

Secondary Antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG (e.g., Alexa Fluor 488).

-

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

-

Mounting Medium: Antifade mounting medium.

-

Fluorescence microscope.

2. Staining Procedure:

-

Wash the coverslips with cells gently three times with PBS.

-

Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS for 5 minutes each.

-

Permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

-

Incubate with the primary anti-Cathepsin B antibody (diluted in Blocking Buffer) in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS for 5 minutes each.

-

Incubate with the fluorophore-conjugated secondary antibody (diluted in Blocking Buffer), protected from light, for 1 hour at room temperature.

-

Wash three times with PBS for 5 minutes each, protected from light.

-

Counterstain nuclei by incubating with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslip onto a glass slide using a drop of mounting medium.

-

Seal the edges of the coverslip with nail polish and let it dry.

-

Store slides at 4°C in the dark and visualize using a fluorescence or confocal microscope.

Visualizations: Pathways and Processes

Figure 1: Cathepsin B-mediated apoptosis signaling pathway. Lysosomal membrane permeabilization releases Cathepsin B into the cytosol, where it cleaves Bid to tBid, initiating the mitochondrial cascade of apoptosis.

Figure 2: Role of Cathepsin B in NLRP3 inflammasome activation. Pathogen- or damage-associated signals trigger both the transcription of pro-cytokines and the release of active Cathepsin B, which activates the NLRP3 inflammasome, leading to inflammation.

Figure 3: Experimental workflow for the fluorometric Cathepsin B activity assay. This flowchart outlines the key steps from cell sample preparation to the final data acquisition.

Conclusion and Therapeutic Outlook

Cathepsin B is a protease of profound dualities. It is indispensable for cellular maintenance yet becomes a potent driver of pathology when its activity is dysregulated. Its central role in the progression of cancer, neurodegeneration, and chronic inflammation has made it an attractive therapeutic target.[10][13][33] The development of specific Cathepsin B inhibitors has been an active area of research for decades.[6][34][35] Early inhibitors like E64d and CA-074Me have been instrumental in elucidating the enzyme's function in preclinical models, showing promise in reducing brain Aβ peptides in AD models and attenuating tumor metastasis.[12][18]

However, therapeutic targeting faces significant challenges. The ubiquitous nature of Cathepsin B and its importance in normal physiological processes raise concerns about the potential toxicity of systemic inhibition. Furthermore, the enzyme's role can be protective in some contexts, such as the clearance of α-synuclein in Parkinson's disease.[21] Future strategies may require the development of highly selective inhibitors that can distinguish CTSB from other cathepsins, or novel delivery systems that target the inhibitor to specific pathological sites, thereby maximizing efficacy while minimizing off-target effects. A deeper understanding of the distinct roles of intracellular versus extracellular Cathepsin B will be paramount in designing the next generation of therapies aimed at taming this formidable enzyme.

References

- 1. Cathepsin B - Wikipedia [en.wikipedia.org]

- 2. Cathepsin B: Basis Sequence: Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of cathepsin inhibitors and structure-based design of cathepsin B-specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cathepsin B in neurodegeneration of Alzheimer's disease, traumatic brain injury, and related brain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. Cathepsin B: A sellsword of cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cathepsin B and cystatins: evidence for a role in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. wjgnet.com [wjgnet.com]

- 13. Cathepsin B in Neurodegeneration of Alzheimer’s Disease, Traumatic Brain Injury, and Related Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Role of Cathepsin B in Ischemia-Reperfusion Injury After Stroke - Cerebral Ischemia - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Higher cathepsin B levels in plasma in Alzheimer's disease compared to healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | The Role of Cathepsin B in the Degradation of Aβ and in the Production of Aβ Peptides Starting With Ala2 in Cultured Astrocytes [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. ovid.com [ovid.com]

- 19. mdpi.com [mdpi.com]

- 20. Broadening Horizons: Exploring the Cathepsin Family as Therapeutic Targets for Alzheimer's Disease [aginganddisease.org]

- 21. frontiersin.org [frontiersin.org]

- 22. Cathepsins B, L and D in inflammatory bowel disease macrophages and potential therapeutic effects of cathepsin inhibition in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cathepsin B in cardiovascular disease: Underlying mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cysteine Cathepsins as Therapeutic Targets in Immune Regulation and Immune Disorders [mdpi.com]

- 25. Cathepsins and their involvement in immune responses [smw.ch]

- 26. Involvement of Cathepsins in Innate and Adaptive Immune Responses in Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. abcam.com [abcam.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. mdpi.com [mdpi.com]

- 32. journals.biologists.com [journals.biologists.com]

- 33. Unveiling Cathepsin B inhibition with repurposed drugs for anticancer and anti-Alzheimer’s drug discovery | PLOS One [journals.plos.org]

- 34. pubs.acs.org [pubs.acs.org]

- 35. Development of a Peptide-Based Nano-Sized Cathepsin B Inhibitor for Anticancer Therapy [mdpi.com]

An In-depth Technical Guide to Z-Arg-Arg-AMC: A Fluorogenic Substrate for Cathepsin B

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate Z-Arg-Arg-AMC, a crucial tool for the sensitive detection of Cathepsin B activity. Cathepsin B is a lysosomal cysteine protease involved in various physiological and pathological processes, including protein degradation, apoptosis, and cancer progression. Accurate measurement of its activity is paramount in both basic research and drug discovery.

Core Concepts: Mechanism of Action

This compound (Nα-CBZ-L-arginyl-L-arginine 7-amido-4-methylcoumarin) is a synthetic dipeptide substrate specifically designed for high sensitivity and selectivity towards Cathepsin B. The underlying principle of its use lies in the fluorogenic nature of the 7-amino-4-methylcoumarin (AMC) group. In its intact form, the fluorescence of the AMC moiety is quenched. Upon enzymatic cleavage of the amide bond between the dipeptide and the AMC molecule by Cathepsin B, the highly fluorescent AMC is released. The rate of increase in fluorescence is directly proportional to the Cathepsin B activity.

The enzymatic cleavage reaction is as follows:

Nα–CBZ–Arg–Arg–7–amido–4–methylcoumarin + H₂O --(Cathepsin B)--> Arg–Arg + 7-AMC[1]

The released 7-amino-4-methylcoumarin can be detected fluorometrically, with excitation and emission maxima typically in the range of 340-360 nm and 440-460 nm, respectively[2][3].

Biochemical and Kinetic Properties

The utility of this compound as a Cathepsin B substrate is defined by its specific biochemical and kinetic parameters. Notably, its cleavage is pH-dependent. While readily cleaved by Cathepsin B at neutral pH, its activity is significantly reduced at acidic pH, showing only about one-third of the activity compared to neutral conditions[4]. This is an important consideration as Cathepsin B is active in both the acidic environment of the lysosome and the neutral pH of the cytosol under certain pathological conditions[5][6][7].

While this compound is considered a selective substrate for Cathepsin B, it is important to note that it can also be cleaved by other cysteine cathepsins such as L and V.[8] For studies requiring absolute specificity, alternative substrates or the use of specific inhibitors may be necessary.

Quantitative Data Summary

| Parameter | Value | Conditions | Source |

| Excitation Wavelength | 340-360 nm | - | [2][3] |

| Emission Wavelength | 440-460 nm | - | [2][3] |

| Km | 0.39 mM | pH 6.0 | [1] |

| Optimal pH | ~6.0 | - | [1] |

| pH-dependent activity | Readily cleaved at neutral pH, poorly active at acidic pH | - | [4] |

Experimental Protocols

Below are detailed methodologies for performing a Cathepsin B activity assay using this compound in both enzymatic and cellular contexts.

Enzymatic Assay Protocol

This protocol is adapted from standard procedures for measuring the activity of purified Cathepsin B.[1]

Reagents:

-

Assay Buffer: 352 mM potassium phosphate buffer, 48 mM sodium phosphate, and 4.0 mM EDTA, pH 6.0 at 40 °C.

-

L-Cysteine HCl Solution (8.0 mM): Prepare fresh in Assay Buffer. L-cysteine is required to maintain the active site cysteine of Cathepsin B in a reduced state.

-

This compound Stock Solution (100 mM): Dissolve this compound in anhydrous DMSO. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[4]

-

This compound Working Solution (e.g., 20 µM): Dilute the stock solution in the appropriate assay buffer to the desired final concentration.

-

Purified Cathepsin B Enzyme Solution: Prepare a dilution of the enzyme in Assay Buffer.

-

7-amino-4-methylcoumarin (AMC) Standard: For generating a standard curve to quantify the amount of released AMC.

Procedure:

-

Prepare Reagents: Prepare all buffers and solutions as described above.

-

Set up the Reaction: In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

L-Cysteine HCl Solution

-

This compound Working Solution

-

-

Equilibrate: Incubate the plate at the desired temperature (e.g., 40°C) for a few minutes to allow the temperature to equilibrate.

-

Initiate the Reaction: Add the Cathepsin B enzyme solution to each well to start the reaction.

-

Measure Fluorescence: Immediately begin monitoring the increase in fluorescence in a microplate reader with excitation at ~360 nm and emission at ~460 nm. Record data kinetically over a period of time (e.g., every minute for 30 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (increase in fluorescence units per minute).

-

If a standard curve with known concentrations of free AMC is prepared, the rate of reaction can be converted to moles of AMC released per minute.

-

Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that liberates one nanomole of 7-amino-4-methylcoumarin from this compound per minute at a specific pH and temperature.[1]

-

Cellular Assay for Cathepsin B Activity

This protocol outlines a method for measuring Cathepsin B activity in cultured cells.[4]

Reagents:

-

Cell Culture Medium

-

Phosphate-Buffered Saline (PBS)

-

PAB Buffer: Hank's balanced salt solution (without sodium bicarbonate) containing 0.6 mM CaCl₂, 0.6 mM MgCl₂, 2 mM L-cysteine, and 25 mM PIPES.

-

This compound Stock Solution (100 mM in DMSO)

-

This compound Working Solution (e.g., 100 µM in PAB buffer)

-

(Optional) Triton X-100 (0.1%): To permeabilize cells and measure total cellular Cathepsin B activity.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate and grow to the desired confluency (e.g., 80%).

-

Cell Washing: Aspirate the cell culture medium and wash the cells with PBS.

-

Pre-incubation: Add PAB buffer to each well and incubate for 30 minutes at 37°C to allow for buffer equilibration and activation of Cathepsin B.

-

Substrate Addition: Replace the PAB buffer with fresh PAB containing the this compound working solution. For measuring total cellular activity, the buffer can be supplemented with 0.1% Triton X-100.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader set to kinetic mode at 37°C. Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm over time.

-

Data Analysis: The rate of increase in fluorescence corresponds to the cellular Cathepsin B activity. This can be normalized to cell number or protein concentration.

Visualizations

Enzymatic Cleavage of this compound

Caption: Enzymatic cleavage of this compound by Cathepsin B.

Experimental Workflow for Cathepsin B Activity Assay

Caption: A typical workflow for a Cathepsin B enzymatic assay.

Conclusion

This compound remains a valuable and widely used tool for the determination of Cathepsin B activity. Its fluorogenic properties allow for sensitive, real-time monitoring of enzymatic reactions. A thorough understanding of its biochemical properties, particularly its pH-dependent activity and potential for off-target cleavage, is essential for the accurate interpretation of experimental results. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies of Cathepsin B function and inhibition.

References

- 1. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]

- 4. glpbio.com [glpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

Z-Arg-Arg-AMC Hydrochloride: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the core properties and applications of Z-Arg-Arg-AMC hydrochloride, a key fluorogenic substrate for the study of cathepsin B and other related proteases. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support laboratory work.

Core Properties and Specifications

This compound hydrochloride is a synthetic peptide derivative widely used for the sensitive detection of cathepsin B activity. Its utility lies in the fluorogenic nature of the 7-amino-4-methylcoumarin (AMC) group, which is released upon enzymatic cleavage, yielding a quantifiable fluorescent signal.

| Property | Value |

| Molecular Formula | C₃₀H₃₉N₉O₆ · HCl |

| Molecular Weight | 658.15 g/mol |

| CAS Number | 136132-67-7 |

| Appearance | White to off-white solid |

| Purity | ≥98% |

| Solubility | Soluble in DMSO |

| Excitation Wavelength | 360-380 nm |

| Emission Wavelength | 440-460 nm |

| Storage | Store at -20°C, protected from light and moisture |

Mechanism of Action: Fluorogenic Cleavage

The fundamental principle behind the use of this compound hydrochloride is the enzymatic hydrolysis of the amide bond linking the dipeptide (Z-Arg-Arg) to the AMC fluorophore. In its intact state, the substrate is non-fluorescent. However, in the presence of an active protease such as cathepsin B, the substrate is cleaved, liberating free AMC. This free AMC molecule is highly fluorescent, and the intensity of the emitted light is directly proportional to the enzymatic activity.

Enzymatic cleavage of this compound by Cathepsin B.

Experimental Protocols

Preparation of Stock Solutions

a. This compound Hydrochloride Stock Solution (10 mM):

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound hydrochloride in anhydrous DMSO.

-

For example, to prepare 1 mL of a 10 mM stock solution, dissolve 6.58 mg of this compound hydrochloride (MW: 658.15 g/mol ) in 1 mL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light. The stock solution is stable for up to 6 months when stored properly.

b. AMC Standard Stock Solution (1 mM):

-

Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO.

-

Store the AMC stock solution at -20°C.

In Vitro Cathepsin B Activity Assay

This protocol provides a general framework for measuring the activity of purified cathepsin B.

a. Reagents:

-

Assay Buffer: 50 mM MES buffer, pH 6.0, containing 5 mM DTT and 1 mM EDTA.

-

Enzyme Solution: Purified active cathepsin B diluted in assay buffer to the desired concentration (e.g., 1-10 nM).

-

Substrate Working Solution: Dilute the 10 mM this compound stock solution in assay buffer to a final concentration of 10-100 µM.

b. Procedure:

-

Prepare a standard curve of free AMC by making serial dilutions of the AMC stock solution in the assay buffer. A typical concentration range is 0-20 µM.

-

In a 96-well black microplate, add 50 µL of the enzyme solution to each well.

-

Include a negative control well containing 50 µL of assay buffer without the enzyme.

-

Initiate the reaction by adding 50 µL of the substrate working solution to each well.

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (360-380 nm) and emission (440-460 nm) wavelengths.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

-

Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.

-

Convert the RFU values to the amount of AMC released using the standard curve.

-

Enzyme activity can be expressed as nmol of AMC released per minute per mg of enzyme.

Workflow for in vitro Cathepsin B activity assay.

Cellular Cathepsin B Activity Assay

This protocol is designed for measuring cathepsin B activity in cell lysates.

a. Reagents:

-

Lysis Buffer: 50 mM Sodium Acetate, pH 5.5, containing 1 mM EDTA, 0.1% Triton X-100, and 5 mM DTT.

-

Substrate Working Solution: Dilute the 10 mM this compound stock solution in lysis buffer to a final concentration of 50-200 µM.

b. Procedure:

-

Culture cells to the desired confluency.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells by adding an appropriate volume of lysis buffer and incubating on ice for 15-30 minutes.

-

Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the cell lysate.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

-

In a 96-well black microplate, add 20-50 µg of cell lysate per well and adjust the volume to 50 µL with lysis buffer.

-

Include a blank well with lysis buffer only.

-

Initiate the reaction by adding 50 µL of the substrate working solution.

-

Measure the fluorescence as described in the in vitro assay protocol.

-

Normalize the enzyme activity to the protein concentration of the cell lysate (e.g., nmol AMC/min/mg protein).

Applications in Drug Development

This compound hydrochloride is an invaluable tool for the discovery and characterization of cathepsin B inhibitors. High-throughput screening (HTS) campaigns can be readily designed using this substrate to identify novel inhibitory compounds. The assay's simplicity, sensitivity, and adaptability to a microplate format make it ideal for screening large compound libraries.

The workflow for an inhibitor screening assay is a modification of the standard activity assay. Potential inhibitors are pre-incubated with the enzyme before the addition of the substrate. A reduction in the fluorescent signal compared to the uninhibited control indicates inhibitory activity.

Workflow for Cathepsin B inhibitor screening.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background Fluorescence | 1. Substrate degradation due to improper storage or light exposure. 2. Contamination of reagents with fluorescent compounds. | 1. Use fresh, properly stored substrate. Protect all substrate-containing solutions from light. 2. Use high-purity reagents and water. Run a blank with all components except the enzyme to check for background fluorescence. |

| Low or No Signal | 1. Inactive enzyme. 2. Incorrect buffer pH or composition. 3. Incorrect instrument settings. | 1. Ensure the enzyme has been stored and handled correctly to maintain activity. Include a positive control with a known active enzyme. 2. Verify the pH of the assay buffer. Ensure the presence of a reducing agent like DTT, which is crucial for cysteine protease activity. 3. Double-check the excitation and emission wavelength settings on the plate reader. |

| Non-linear Reaction Kinetics | 1. Substrate depletion. 2. Enzyme instability. 3. Inner filter effect at high substrate or product concentrations. | 1. Use a lower enzyme concentration or a higher substrate concentration. Ensure the substrate concentration is well below its Km value for the initial velocity measurement. 2. Check the stability of the enzyme under the assay conditions. 3. Dilute the sample or use a lower substrate concentration. |

| High Well-to-Well Variability | 1. Inaccurate pipetting. 2. Incomplete mixing of reagents. 3. Temperature gradients across the microplate. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Gently mix the contents of the wells after adding each reagent. 3. Allow the plate to equilibrate to the assay temperature before starting the measurement. |

This technical guide serves as a comprehensive resource for the effective utilization of this compound hydrochloride in research and drug discovery. For further information, please refer to the specific product datasheets and relevant scientific literature.

An In-Depth Technical Guide to Protease Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of protease activity assays. Proteases, a class of enzymes that catalyze the cleavage of peptide bonds in proteins, are integral to a vast array of physiological processes and are critical targets in drug discovery for various diseases, including cancer, cardiovascular disorders, and infectious diseases. The accurate and sensitive measurement of protease activity is therefore fundamental to both basic research and pharmaceutical development.

Core Principles of Protease Activity Assays

Protease activity assays are designed to detect and quantify the catalytic activity of proteases. The fundamental principle of these assays lies in the monitoring of the cleavage of a specific substrate by a protease. This is typically achieved by designing a substrate that, upon cleavage, produces a measurable signal. The choice of assay depends on various factors, including the specific protease of interest, the required sensitivity, throughput, and the nature of the biological sample.

Assays can be broadly categorized as either homogeneous or heterogeneous. Homogeneous assays are performed in a single reaction mixture where the signal is generated directly, making them amenable to high-throughput screening (HTS). Heterogeneous assays, on the other hand, require separation steps to distinguish the product from the substrate.

Major Types of Protease Activity Assays

Several types of assays are commonly employed to measure protease activity, each with its own advantages and limitations. The selection of a suitable assay is critical for obtaining reliable and meaningful data.

Colorimetric Assays

Colorimetric assays are based on the generation of a colored product upon substrate cleavage. A common approach involves the use of a protein substrate, such as casein, which is digested by the protease. The resulting peptides, containing amino acids like tyrosine and tryptophan, can then react with a chromogenic reagent, like Folin & Ciocalteu's reagent, to produce a blue color that can be quantified spectrophotometrically at 660 nm.[1]

Fluorescent Assays

Fluorescence-based assays offer higher sensitivity compared to colorimetric methods.[2] These assays utilize substrates that are conjugated with a fluorescent dye. In one common format, a protein substrate like casein is heavily labeled with a fluorophore, leading to fluorescence quenching. Proteolytic cleavage relieves this quenching, resulting in an increase in fluorescence intensity that is directly proportional to the protease activity.[3][4]

Fluorescence Resonance Energy Transfer (FRET) Assays

FRET-based assays are a highly sensitive and widely used method for monitoring protease activity in real-time.[5][6] These assays employ a peptide substrate labeled with a FRET donor and acceptor pair. In the intact substrate, the donor and acceptor are in close proximity, allowing for energy transfer and quenching of the donor's fluorescence. Upon cleavage of the peptide by a protease, the donor and acceptor are separated, disrupting FRET and leading to an increase in the donor's fluorescence emission.[7]

Luminescent Assays

Luminescent assays are known for their exceptional sensitivity and low background signals.[8][9] These assays often use a pro-luminescent substrate, such as a peptide-conjugated aminoluciferin. When the peptide is cleaved by the target protease, the liberated aminoluciferin can be acted upon by luciferase to produce light.[9] This coupled-enzyme system provides a continuous and stable luminescent signal proportional to the protease activity.[8]

Mass Spectrometry (MS)-Based Assays

Mass spectrometry-based assays offer a powerful and unbiased approach to profile protease activity.[10] These methods can identify the specific cleavage sites within a substrate or a complex mixture of proteins. In a typical workflow, a library of peptides or a protein mixture is incubated with the protease, and the resulting cleavage products are identified and quantified by LC-MS/MS.[10][11] This approach is particularly valuable for determining protease specificity and for discovering novel substrates.

Data Presentation: Quantitative Comparison of Protease Assays

The choice of a protease assay is often dictated by its performance characteristics. The following table summarizes key quantitative parameters for the major assay types to facilitate comparison.

| Assay Type | Typical Limit of Detection (LOD) | Dynamic Range | Suitability for HTS (Z'-factor) |

| Colorimetric | ~2 µg of trypsin with a 10-minute incubation[1] | Narrow to moderate | Moderate (Z' > 0.5 achievable) |

| Fluorescent | pg to ng range (e.g., ~19 ng/mL for trypsin with 1-hour incubation)[12] | Moderate to wide | Good (Z' > 0.5 is common)[9] |

| FRET | amol to fmol range (e.g., 10 amol for enteropeptidase)[6] | Wide | Excellent (Z' > 0.7 is common)[4] |

| Luminescent | ≤100 pg for some proteases[6] | Very wide | Excellent (Z' > 0.8 is common)[9][13] |

| Mass Spectrometry | Dependent on instrument sensitivity and sample complexity | Wide | Not typically used for primary HTS due to lower throughput |

Note: The Z'-factor is a statistical measure of the quality of a high-throughput assay, with a value > 0.5 generally considered indicative of a robust assay.[14]

Experimental Protocols

This section provides detailed methodologies for key protease activity assays.

Colorimetric Protease Assay using a Casein Substrate

This protocol is adapted from a non-specific protease activity assay using casein as a substrate.[15]

Materials:

-

Protease Detection Substrate (Casein)

-

Enzyme Diluent (e.g., 10 mM Tris acetate with 5 mM calcium acetate, pH 7.5)

-

Trichloroacetic Acid (TCA) Working Solution

-

Sodium Carbonate Solution

-

Folin & Ciocalteu's (F-C) Reagent

-

Tyrosine Standard Solution

-

Microcentrifuge tubes

-

Spectrophotometer

Procedure:

-

Substrate Preparation: Freshly prepare the Protease Detection Substrate by resuspending casein powder in deionized water.

-

Sample Preparation: Prepare a protease solution of 0.1–0.2 units/ml in the Enzyme Diluent. If the activity is unknown, prepare several dilutions.

-

Reaction Incubation:

-

To a microcentrifuge tube, add 130 µl of the Protease Detection Substrate and 25 µl of the protease sample.

-

For the blank, add 130 µl of the Protease Detection Substrate and 25 µl of Enzyme Diluent.

-

Mix and incubate at 37 °C for exactly 10 minutes.

-

-

Reaction Termination:

-

Add 130 µl of the TCA Working Solution to each tube.

-

Mix and incubate at 37 °C for 20 minutes to allow for precipitation of undigested casein.

-

-

Centrifugation: Centrifuge the tubes for 5 minutes at 10,000 x g.

-

Color Development:

-

Carefully transfer 250 µl of the supernatant to a new tube.

-

Add 625 µl of the Sodium Carbonate Solution and 125 µl of diluted F-C Reagent.

-

Mix and incubate at 37 °C for 30 minutes.

-

-

Absorbance Measurement: Cool to room temperature and measure the absorbance at 660 nm.

-

Quantification: Determine the protease activity by comparing the absorbance of the sample to a standard curve generated using the Tyrosine Standard Solution.

Fluorogenic Caspase-3 Activity Assay

This protocol is for the measurement of caspase-3 activity using a fluorogenic substrate.[16][17][18]

Materials:

-

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% CHAPS, 2 mM DTT, 0.1% Nonidet P-40, 1 mM EDTA, protease inhibitors)

-

Caspase assay buffer (e.g., 0.2M HEPES pH 7.5, 20% sucrose, 0.2% CHAPS)

-

Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

DTT

-

96-well microplate (black, flat-bottom)

-

Fluorometric microplate reader

Procedure:

-

Cell Lysate Preparation:

-

Culture cells to the desired density and induce apoptosis if required.

-

Wash cells with ice-cold PBS and pellet them by centrifugation.

-

Resuspend the cell pellet in cell lysis buffer and incubate on ice for 15-20 minutes.

-

Centrifuge at ~12,000 x g for 10-15 minutes at 4 °C to pellet insoluble material.

-

Transfer the supernatant (cell lysate) to a new tube.

-

-

Assay Reaction:

-

Prepare a master reaction mix on ice containing caspase assay buffer, the fluorogenic substrate (e.g., to a final concentration of 50 µM), and DTT.

-

Add 25 µl of cell lysate to a well of the 96-well plate.

-

Add 75 µl of the master reaction mix to each well.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence in a microplate reader with excitation at ~380 nm and emission at ~450 nm.

-

For kinetic assays, take readings every 2-3 minutes for 1-2 hours at 37°C, protected from light.[19]

-

-

Data Analysis: Calculate the rate of caspase activity from the linear range of the fluorescence increase over time.

FRET-Based Matrix Metalloproteinase (MMP) Activity Assay

This protocol describes a general method for measuring MMP activity using a FRET-based peptide substrate.[15][20]

Materials:

-

MMP-containing sample (e.g., purified enzyme, cell culture supernatant)

-

MMP assay buffer

-

APMA (p-aminophenylmercuric acetate) for pro-MMP activation (if necessary)

-

MMP FRET substrate (e.g., 5-FAM/QXL™520 labeled peptide)

-

96-well microplate (black)

-

Fluorescence microplate reader

Procedure:

-

Pro-MMP Activation (if required): If the sample contains inactive pro-MMPs, activate them by incubating with APMA (e.g., 1 mM) at 37°C for a specified time (e.g., 1-24 hours).

-

Assay Setup:

-

Add appropriate controls and test samples to the wells of the microplate.

-

If screening for inhibitors, pre-incubate the enzyme with the test compounds for 10-15 minutes.

-

-

Reaction Initiation: Add the MMP FRET substrate working solution to each well to initiate the reaction.

-

Fluorescence Monitoring:

-

For kinetic measurements, immediately place the plate in a fluorescence microplate reader and monitor the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 490/525 nm for 5-FAM).

-

For endpoint readings, incubate the plate for 30-60 minutes at the desired temperature and then measure the fluorescence.

-

-

Data Analysis: The rate of increase in fluorescence is proportional to the MMP activity. For inhibitor screening, calculate the percent inhibition relative to a no-inhibitor control.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key protease-related signaling pathways and a typical experimental workflow.

Caspase Activation Cascade in Apoptosis

This diagram outlines the intrinsic and extrinsic pathways of apoptosis, highlighting the central role of initiator and effector caspases.[21][22][23]

Matrix Metalloproteinase (MMP) Activation Cascade

This diagram illustrates a simplified cascade of MMP activation, a key process in extracellular matrix remodeling.[1][3][24]

Blood Coagulation Cascade

This diagram shows the intrinsic, extrinsic, and common pathways of the blood coagulation cascade, a series of proteolytic events leading to clot formation.[2][25][26][27][28]

High-Throughput Screening (HTS) Workflow for Protease Inhibitors

This diagram provides a logical workflow for a typical HTS campaign to identify and validate protease inhibitors.[4][29][30]

Conclusion

The diverse array of protease activity assays provides researchers and drug developers with powerful tools to investigate the roles of proteases in health and disease. The selection of an appropriate assay, based on a thorough understanding of its principles and performance characteristics, is paramount for generating high-quality, actionable data. From high-throughput screening of inhibitor libraries to detailed mechanistic studies of protease function, these assays are indispensable in the advancement of biological science and the development of novel therapeutics. As technology continues to evolve, we can anticipate the emergence of even more sensitive, specific, and versatile methods for probing the complex world of proteases.

References

- 1. researchgate.net [researchgate.net]

- 2. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]